4-(3-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid
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Overview
Description
4-(3-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a heterocyclic compound that features a pyrazole ring fused with a benzenesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 3-acetyl-5-oxo-4,5-dihydro-1H-pyrazole with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-(3-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, thereby affecting neurotransmission . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
- 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
Uniqueness
4-(3-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is unique due to the presence of both an acetyl group and a sulfonic acid group. This combination imparts distinct chemical properties and potential biological activities that are not found in similar compounds.
Properties
CAS No. |
125577-68-6 |
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Molecular Formula |
C11H10N2O5S |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
4-(3-acetyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C11H10N2O5S/c1-7(14)10-6-11(15)13(12-10)8-2-4-9(5-3-8)19(16,17)18/h2-5H,6H2,1H3,(H,16,17,18) |
InChI Key |
SWQGALFOWZEMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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